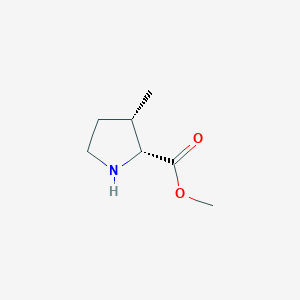

Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a chiral pyrrolidine derivative that has been investigated for various biological properties. Its structural configuration allows it to interact with biological systems in unique ways, making it a valuable compound in drug development and synthetic chemistry.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies indicate that it may inhibit the growth of various bacterial strains, which is crucial for developing new antibiotics in the face of rising antibiotic resistance .

- Anticancer Activity : Preliminary investigations suggest that this compound exhibits anticancer properties. It may induce apoptosis in cancer cells through specific pathways, although further research is needed to elucidate the exact mechanisms involved .

- Neurological Applications : The compound is being explored as a precursor for drugs targeting neurological disorders. Its ability to modulate neurotransmission pathways could be beneficial in treating conditions such as depression and anxiety.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways. For instance, it could influence pathways related to inflammation and cell proliferation by modulating enzyme activity .

- Receptor Binding : It may bind to specific receptors in the nervous system, thereby affecting neurotransmitter release and signaling pathways. This interaction could lead to therapeutic effects in neurological conditions.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against gram-positive and gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.

-

Anticancer Mechanisms :

- In vitro studies demonstrated that treatment with this compound led to increased apoptosis markers in cancer cell lines. Flow cytometry analysis confirmed a higher percentage of apoptotic cells compared to controls.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor binding |

| Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate | Limited antimicrobial activity | Similar enzyme interactions |

| Methyl (2S,3S)-3-methylpyrrolidine-2-carboxylate | Moderate anticancer activity | Different receptor affinities |

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications:

- Drug Development: It plays a role in developing drugs targeting specific biological pathways. Its stereochemistry can influence drug efficacy and safety profiles.

- Biologically Active Molecules: As a precursor for biologically active compounds, it is involved in synthesizing molecules with antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research

Research indicates that this compound interacts with specific enzymes and receptors:

- Enzyme Modulation: The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing processes such as amino acid metabolism.

- Anticancer Activity: Some derivatives have shown enhanced efficacy against cancer cells when used in combination with established chemotherapy agents.

- Neuroprotective Effects: Investigations are ongoing into its potential to protect neuronal cells from degeneration.

Case Studies

Case Study 1: Anticancer Properties

Research has demonstrated that derivatives of this compound can enhance the cytotoxic effects of existing anticancer drugs. For instance, studies on murine models have shown that these derivatives improve the effectiveness of sorafenib in treating hepatocellular carcinoma.

Case Study 2: Neuroprotective Potential

Certain derivatives are being evaluated for their neuroprotective effects. Preliminary studies suggest that they may inhibit pathways leading to neuronal cell death, presenting opportunities for developing treatments for neurodegenerative diseases like Alzheimer's.

Propiedades

IUPAC Name |

methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-4-8-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTGJTFLRUWIMG-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN[C@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.